

GNE-781: A Potent and Selective Chemical Probe for CBP/p300 Function

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In the landscape of epigenetic research, the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 have emerged as critical regulators of gene expression and promising therapeutic targets in various diseases, including cancer.[1] Small molecule inhibitors, or chemical probes, are invaluable tools for dissecting the complex biology of these proteins. Among the arsenal of available probes, **GNE-781** has distinguished itself as a highly potent and selective inhibitor of the CBP/p300 bromodomains.[2] This guide provides an objective comparison of **GNE-781** with other notable CBP/p300 inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Comparative Analysis of CBP/p300 Chemical Probes

The efficacy of a chemical probe is defined by its potency, selectivity, and cellular activity. The following tables summarize the key quantitative data for **GNE-781** and a selection of other widely used CBP/p300 inhibitors.

Table 1: Biochemical Activity of CBP/p300 Inhibitors



| Compound | Target | IC50 (nM) | Assay Type | Reference |
|------------|--------------------------------------|---------------|---------------|-----------|
| GNE-781 | СВР | 0.94 | TR-FRET | [3][4] |
| p300 | 1.2 | TR-FRET | | |
| BRD4(1) | 5100 | TR-FRET | [4] | |
| GNE-049 | СВР | 1.1 | Not Specified | [5] |
| p300 | 2.3 | Not Specified | [5] | |
| GNE-272 | СВР | Not Specified | Not Specified | [5] |
| BRD4(1) | >650-fold selectivity over CBP | Not Specified | [5] | |
| CCS1477 | СВР | 1.3 | Not Specified | [1] |
| p300 | 1.7 | Not Specified | [1] | |
| A-485 | CBP (HAT) | 2.6 | TR-FRET | [6] |
| p300 (HAT) | 9.8 | TR-FRET | [6] | |
| SGC-CBP30 | СВР | 21 | Not Specified | [7] |
| p300 | 38 | Not Specified | [7] | |
| BRD4(1) | >40-fold selectivity over CBP | Not Specified | [7] | |

Table 2: Cellular and In Vivo Activity of GNE-781



| Activity Type | Model System | Key Findings | Reference |
|-------------------|--------------------------|----------------------------------------------------------|-----------|
| Cellular Activity | MV-4-11 cells | MYC expression EC50 = 6.6 nM | [8] |
| In Vivo Efficacy | MOLM-16 AML xenograft | Dose-dependent tumor growth inhibition | [2][5] |
| Pharmacodynamics | In vivo | Dose-dependent decrease in Foxp3 transcript levels | [2][5] |

GNE-781 exhibits exceptional potency for the CBP bromodomain with an IC50 of 0.94 nM and maintains high selectivity against the BET bromodomain family member BRD4(1) (5425-fold). [3] This high degree of selectivity is a critical attribute for a chemical probe, as it minimizes off-target effects and allows for more precise interrogation of CBP/p300 function.[9] In cellular assays, **GNE-781** effectively suppresses the expression of the oncogene MYC, a downstream target of CBP/p300 activity.[8] Furthermore, its in vivo efficacy has been demonstrated in an acute myeloid leukemia (AML) xenograft model, highlighting its potential for preclinical studies. [2][5]

Alternative CBP/p300 Probes

While **GNE-781** is a leading CBP/p300 bromodomain inhibitor, other probes offer distinct characteristics that may be advantageous for specific experimental contexts:

- GNE-049 and GNE-272: These are analogs of **GNE-781** and also demonstrate potent and selective inhibition of the CBP/p300 bromodomains.[5]
- CCS1477: This is another potent and selective bromodomain inhibitor that has advanced into clinical trials, indicating its favorable drug-like properties.[1][5]
- A-485: Unlike the aforementioned bromodomain inhibitors, A-485 targets the histone acetyltransferase (HAT) catalytic domain of CBP/p300.[8][6] This provides an alternative mechanism to probe CBP/p300 function beyond their bromodomain-mediated interactions.



 SGC-CBP30: A well-characterized chemical probe that also targets the CBP/p300 bromodomains with good selectivity over BRD4.[7]

Experimental Methodologies

The characterization of **GNE-781** and other CBP/p300 inhibitors relies on a suite of biochemical and cellular assays. Below are outlines of the key experimental protocols.

Biochemical Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay is commonly used to measure the binding affinity of inhibitors to the CBP/p300 bromodomain.

- Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H3K27ac) and the GST-tagged bromodomain of CBP or p300. A terbium-labeled anti-GST antibody serves as the donor fluorophore, and a streptavidinconjugated fluorophore serves as the acceptor.
- General Protocol:
 - Reactions are typically set up in a 384-well plate.
 - The CBP/p300 bromodomain protein, biotinylated histone peptide, and the test compound (e.g., **GNE-781**) are incubated together.
 - The TR-FRET detection reagents (terbium-labeled antibody and streptavidin-acceptor) are added.
 - After an incubation period, the plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).
 - The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.

Bioluminescence Resonance Energy Transfer (BRET) Assay: BRET is another proximity-based assay used to assess target engagement in a cellular context.



Principle: A target protein (e.g., CBP) is fused to a luciferase (e.g., NanoLuc), and a binding
partner or a tracer ligand is fused to a fluorescent protein (e.g., HaloTag with a fluorescent
ligand). Inhibition of this interaction by a compound like GNE-781 results in a decrease in the
BRET signal.

General Protocol:

- Cells are co-transfected with constructs encoding the luciferase-tagged CBP/p300 and the fluorescently-tagged interacting protein.
- Cells are plated in a white, opaque 96-well plate.
- The test compound is added to the wells.
- The luciferase substrate is added, and the luminescence and fluorescence emissions are measured.
- The BRET ratio is calculated, and IC50 values are determined.

Cellular Assays

Cellular Thermal Shift Assay (CETSA): This method is used to verify the direct binding of an inhibitor to its target protein in intact cells.

- Principle: The binding of a ligand to a protein can alter its thermal stability. CETSA measures
 the temperature at which the target protein denatures and aggregates in the presence and
 absence of the inhibitor.
- General Protocol:
 - Cells are treated with the test compound or vehicle.
 - The cells are heated to a range of temperatures.
 - Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.



- The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.
- A shift in the melting curve indicates target engagement.

In Vivo Models

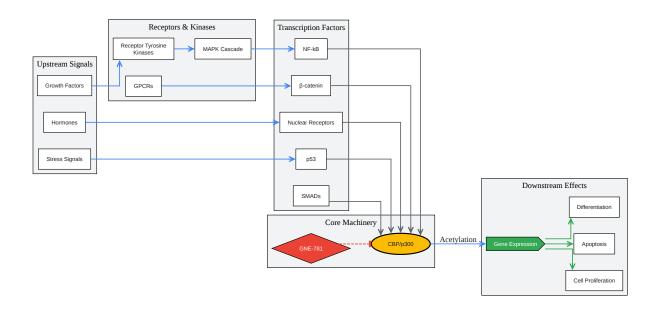
Xenograft Studies: To evaluate the in vivo efficacy of CBP/p300 inhibitors, tumor xenograft models are commonly employed.

- Model: Immunodeficient mice are subcutaneously implanted with cancer cells (e.g., MOLM-16 AML cells).[5]
- · General Protocol:
 - Once tumors reach a palpable size, mice are randomized into treatment and control groups.
 - The test compound (e.g., **GNE-781**) is administered orally or via another appropriate route at various doses and schedules.
 - Tumor volume is measured regularly throughout the study.
 - At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., measuring the expression of target genes like MYC or Foxp3).[2][5]

Signaling Pathways and Visualizations

CBP/p300 are central nodes in numerous signaling pathways that are critical for cellular function and are often dysregulated in cancer.[5] Their inhibition by probes like **GNE-781** can have profound effects on these pathways.





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Caption: CBP/p300 integrates signals from various pathways to regulate gene expression.

The diagram above illustrates how CBP/p300 act as central co-activators for a multitude of transcription factors involved in key cellular processes. **GNE-781**, by inhibiting CBP/p300, can modulate the transcriptional output of these pathways.



Caption: Experimental workflow for the characterization of a CBP/p300 chemical probe.

This workflow outlines the logical progression of experiments, from initial biochemical characterization to in vivo validation, that are necessary to establish a compound like **GNE-781** as a reliable chemical probe.

In conclusion, **GNE-781** stands out as a premier chemical probe for the study of CBP/p300 bromodomain function due to its exceptional potency and selectivity. The comparative data and experimental outlines provided in this guide are intended to assist researchers in making informed decisions for their investigations into the multifaceted roles of these critical epigenetic regulators.

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